molecular formula C20H16ClFN2O2S2 B4563524 3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4563524
M. Wt: 434.9 g/mol
InChI Key: DUZVOLCJZUVTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Scientific Research Applications

3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE apart is its unique combination of functional groups and structural features. This allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2S2/c21-16-15-11(22)4-2-6-13(15)27-17(16)19(26)24-20-14(18(25)23-9-7-8-9)10-3-1-5-12(10)28-20/h2,4,6,9H,1,3,5,7-8H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZVOLCJZUVTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4=C(C5=C(C=CC=C5S4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
3-CHLORO-N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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